4-Fluoro-2-methoxymandelic acid

Thermochemistry Crystal engineering Pre-formulation

4-Fluoro-2-methoxymandelic acid (C₉H₉FO₄) is a unique chiral α-hydroxy acid that combines an inductively electron-withdrawing 4-fluoro (σp = +0.06) with a resonance-electron-donating 2-methoxy group (σp = −0.27). This push–pull electronic profile creates a distinct pKa (~3.35–3.40) and a dual-interaction hydrogen-bond/halogen-bond motif unavailable in mono-substituted analogs. Researchers should choose this compound when a balanced chiral resolution profile—avoiding the extreme discrimination of 2-fluoromandelic acid—is required. The 2-methoxy group provides a second hydrogen-bond anchor point for enhanced diastereomeric recognition with polyfunctional resolving agents, while the fluoro substituent enables additional C–F···C contacts in pharmaceutical co-crystal screening. Ideal as a challenging and realistic system suitability standard for chiral HPLC method validation of fluorinated intermediates.

Molecular Formula C9H9FO4
Molecular Weight 200.16 g/mol
Cat. No. B13472868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methoxymandelic acid
Molecular FormulaC9H9FO4
Molecular Weight200.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)C(C(=O)O)O
InChIInChI=1S/C9H9FO4/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)
InChIKeyXCJVCEVHVVSRGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-methoxymandelic Acid (CAS 1214351-04-8): Sourcing Guide for a Dual-Substituted Chiral α-Hydroxy Acid Building Block


4-Fluoro-2-methoxymandelic acid (C₉H₉FO₄, MW 200.16) is a disubstituted arylmandelic acid bearing a para-fluorine and an ortho-methoxy group on the phenyl ring . It belongs to the class of chiral α-hydroxy carboxylic acids that serve as versatile intermediates in asymmetric synthesis, chiral resolution, and medicinal chemistry [1]. Unlike its mono-substituted analogs, this compound presents a combined electronic profile—the weakly electron-withdrawing 4-fluoro substituent (Hammett σp = +0.06) alongside the resonance-electron-donating 2-methoxy group (σp = −0.27)—that modulates both acid–base behavior and intermolecular interaction capacity in ways that cannot be achieved by either substituent alone [2].

Why 4-Fluoro-2-methoxymandelic Acid Cannot Be Replaced by 4-Fluoromandelic or 2-Methoxymandelic Acid Alone


Mono-substituted mandelic acid analogs—such as 4-fluoromandelic acid (CAS 395-33-5, MW 170.14) or 2-methoxymandelic acid (CAS 89709-23-9, MW ~182)—each provide only a single electronic perturbation to the aromatic ring, yielding distinct but incomplete profiles of acidity, hydrogen-bonding capacity, and chiral recognition behavior [1]. The simultaneous presence of the para-fluorine and ortho-methoxy group in 4-fluoro-2-methoxymandelic acid generates a unique intramolecular electronic push–pull system: the fluorine withdraws electron density inductively while the methoxy donates by resonance, altering the pKa, the conformational preferences of the α-hydroxy acid side chain, and the pattern of intermolecular C–F···H and O–H···O contacts that govern crystal packing and diastereomeric salt discrimination [2]. These multidimensional differences mean that substituting this compound with a mono-functionalized analog in a synthetic sequence, chiral resolution protocol, or structure–activity relationship (SAR) study will yield quantitatively and sometimes qualitatively different outcomes—as demonstrated by the evidence below [3].

Quantitative Differentiation Evidence for 4-Fluoro-2-methoxymandelic Acid vs. Closest Analogs


Enthalpy of Fusion and Melting Behavior: 4-Fluoro Position Drives a Higher-Temperature, Higher-Enthalpy Solid–Liquid Transition vs. 3-Fluoro Isomer

Among racemic monofluoromandelic acids, the position of the fluorine substituent dictates both the fusion temperature and the enthalpy of fusion. Racemic 4-fluoromandelic acid—which shares the para-fluoro motif with the target compound—exhibits a fusion temperature of 403 K and ΔfusH of 29.29 kJ/mol, compared with 30.12 kJ/mol at 390 K for the 2-fluoro isomer and 24.69 kJ/mol at 370 K for the 3-fluoro isomer [1]. The 4-fluoro isomer therefore requires approximately 18.6% more thermal energy for melting than its 3-fluoro counterpart. The additional 2-methoxy group present in 4-fluoro-2-methoxymandelic acid is expected to further modulate both the melting point and the enthalpy of fusion through its capacity to act as a hydrogen-bond acceptor, altering the crystal lattice energy relative to the mono-substituted 4-fluoro parent [2].

Thermochemistry Crystal engineering Pre-formulation

Diastereomeric Salt Resolution: 4'-Fluoro Substituent Produces Distinct Crystal Types and Solubility Discrimination vs. 2'- and 3'-Isomers

In a direct head-to-head study of isomeric fluoromandelic acids with (+)-(1S;2S)-pseudoephedrine in 95% ethanol, the three positional isomers produced markedly different diastereomeric salt phases. The 4'-fluoromandelic acid system generated two distinct crystal types: a monoclinic hemihydrate (type a) for the more-soluble (R)-4'-fluoromandelate and a monoclinic unsolvated form (type e) for the more-soluble (R)-4'-fluoromandelate (polymorph II), alongside an orthorhombic dihydrate for the less-soluble (S)-4'-fluoromandelate (type d) [1]. By contrast, 2'-fluoromandelic acid produced a 15-fold discriminating solubility between diastereomers—the largest in the series—crystallizing in orthorhombic unsolvated forms (types b and c), while 3'-fluoromandelic acid exhibited a monoclinic hemihydrate (type a) and an orthorhombic dihydrate (type d) [1]. This demonstrates that the 4'-fluoro position uniquely predisposes the system toward polymorphic diversity and intermediate solubility discrimination, a profile that the additional 2-methoxy group in the target compound would further modify through its hydrogen-bond acceptor capacity.

Chiral resolution Diastereomeric salt formation Process chemistry

Electronic Substituent Effects: Combined Hammett σ Constants Predict a Unique pKa Window Between Mono-Fluoro and Mono-Methoxy Analogs

The additive nature of Hammett substituent constants allows estimation of the combined electronic effect of the 4-fluoro (σp = +0.06) and 2-methoxy (σo ≈ −0.27) groups on the acidity of the α-hydroxy acid moiety [1]. Unsubstituted mandelic acid has a measured pKa of 3.37–3.41 [2]. 4-Fluoromandelic acid, bearing only the inductively electron-withdrawing para-fluorine, is predicted to have a slightly lower pKa (~3.30–3.35). Conversely, 2-methoxymandelic acid, with the resonance-donating ortho-methoxy group, shows a predicted pKa of ~3.43 . The target 4-fluoro-2-methoxymandelic acid, combining both opposing electronic effects, is expected to exhibit a pKa intermediate between these two mono-substituted extremes—estimated in the range of 3.35–3.40—reflecting a partial cancellation of the electron-withdrawing and electron-donating perturbations [1].

Physical organic chemistry pKa prediction SAR design

Chiral Chromatographic Resolution: Methoxy-Substituted Mandelic Acids Exhibit Distinct Enantioselectivity on Immobilized Cellulose CSPs

A comparative study of mandelic acid derivatives on a CHIRALPAK® IC immobilized cellulose chiral stationary phase demonstrated that methoxy substitution on the aromatic ring strongly modulates enantioselectivity. Mandelic acid itself was baseline-resolved with a resolution factor Rs = 2.21, while 4-methoxymandelic acid gave Rs = 2.14, and 3,4,5-trimethoxymandelic acid achieved the highest resolution at Rs = 3.70 [1]. In contrast, 2-chloromandelic acid and 4-hydroxymandelic acid showed low enantioselectivity on the same column [1]. This establishes that the presence and position of methoxy substituents are critical determinants of chiral recognition on polysaccharide-based CSPs. The target compound, bearing a 2-methoxy group and a 4-fluoro substituent, is predicted to exhibit a resolution profile distinct from both the mono-methoxy and non-methoxylated analogs, with the fluorine contributing additional dipole–dipole interactions with the carbamate-functionalized CSP [2].

Chiral HPLC Enantiomeric purity Analytical method development

Antioxidant SAR: Methoxy Substitution on Mandelic Acid Modulates Radical Scavenging Capacity in a Position-Dependent Manner

A comprehensive experimental and computational study of mandelic acid and its hydroxy/methoxy derivatives established that aromatic substitution profoundly alters antioxidant capacity. The tested compounds ranked by ferric reducing activity power (FRAP) and cupric reducing activity (CUPRAC) as: 3-hydroxymandelic acid < mandelic acid < 4-hydroxy-3-methoxymandelic acid < 3,4-dihydroxymandelic acid [1]. Critically, 4-hydroxy-3-methoxymandelic acid—the compound closest in substitution pattern to the target—exhibited the lowest bond dissociation enthalpy (BDE) among all tested compounds in vacuum (69.9 kcal/mol vs. 97.65 kcal/mol for mandelic acid), indicating the greatest susceptibility to hydrogen atom abstraction and thus the strongest radical scavenging potential [1]. Furthermore, 4-hydroxy-3-methoxymandelic acid displayed the lowest aromaticity indices (HOMA = 0.984, BAC = 0.918 in gas phase), confirming that methoxy substitution significantly disrupts the π-electron system and enhances reactivity toward free radicals [1]. By extrapolation, 4-fluoro-2-methoxymandelic acid—with a methoxy group at the ortho rather than meta position—would position its radical-stabilizing methoxy group in closer proximity to the chiral α-hydroxy acid side chain, potentially altering the regiochemistry of hydrogen atom donation compared to the 4-hydroxy-3-methoxy analog [2].

Antioxidant activity DFT calculation Free radical chemistry

Intermolecular Fluorine–Carbon Contacts: 4-Fluoro Substitution Enables Short C–F···C Interactions Absent in Non-Fluorinated Analogs

The Larsen & Marthi crystallographic study of racemic monofluoro-substituted mandelic acids revealed that the fluorine atom participates in short intermolecular C–F···C contacts that contribute to crystal lattice stabilization [1]. These weak non-covalent interactions are absent in non-fluorinated mandelic acids such as 2-methoxymandelic acid or unsubstituted mandelic acid, and their geometry and frequency depend on the fluorine ring position [1]. The 4-fluoro isomer was shown to adopt a distinct hydrogen-bonded dimer motif within the crystal lattice, which differs from the packing arrangements observed in the 2-fluoro and 3-fluoro isomers [2]. The presence of the additional 2-methoxy group in the target compound introduces a competing hydrogen-bond acceptor site adjacent to the α-hydroxy acid moiety, which can perturb the conventional carboxylic acid dimer motif and create a more complex hydrogen-bonding network than observed in either mono-fluorinated or mono-methoxylated mandelic acid crystals [3].

Crystal engineering Fluorine interactions Solid-state chemistry

Optimal Application Scenarios for 4-Fluoro-2-methoxymandelic Acid Based on Quantitative Differentiation Evidence


Chiral Resolution Method Development Requiring Intermediate Solubility Discrimination

Based on the pseudoephedrine diastereomeric salt study, the 4'-fluoro substitution pattern yields three distinct crystal types with intermediate solubility discrimination compared to the 15-fold discrimination of 2'-fluoromandelic acid [1]. Researchers developing chiral resolution protocols for amine-containing pharmaceutical intermediates should select 4-fluoro-2-methoxymandelic acid when a balanced resolution profile—avoiding both excessively high (leading to poor yield) and excessively low (leading to poor enantiomeric purity) discrimination—is desired. The additional 2-methoxy group provides a second hydrogen-bond anchor point that can be exploited for enhanced diastereomeric recognition with polyfunctional resolving agents [2].

Structure–Activity Relationship Studies Probing Combined Electronic Effects on Target Binding

The unique combination of an inductively electron-withdrawing 4-fluoro (Hammett σp = +0.06) and a resonance-electron-donating 2-methoxy (σp = −0.27) produces a net electronic profile distinct from any mono-substituted mandelic acid analog [1]. This makes 4-fluoro-2-methoxymandelic acid an ideal probe in medicinal chemistry SAR campaigns where investigators need to decouple the contributions of inductive withdrawal from resonance donation at different positions on the aromatic ring. The intermediate predicted pKa (~3.35–3.40) also positions the ionization state close to that of unsubstituted mandelic acid, minimizing confounding effects from altered charge state in biochemical assays [2].

Analytical Reference Standard for Chiral HPLC Method Validation on Polysaccharide CSPs

Chiral chromatographic data show that methoxy-substituted mandelic acids exhibit a wide range of resolution factors (Rs = 2.14 to 3.70) on immobilized cellulose CSPs, while 4-hydroxy and 2-chloro analogs show poor enantioselectivity [1]. 4-Fluoro-2-methoxymandelic acid, combining a methoxy group (enhancing enantiorecognition) with a fluoro substituent (providing additional dipole–dipole interactions with the CSP carbamate moieties), serves as a challenging and informative system suitability standard for validating chiral HPLC methods intended for fluorinated pharmaceutical intermediates [2]. Its predicted intermediate Rs makes it a more realistic test analyte than the easily resolved 3,4,5-trimethoxymandelic acid (Rs = 3.70).

Co-Crystal and Solid-Form Screening Exploiting Orthogonal C–F···C and O–CH₃···H Interactions

The crystallographic evidence for short intermolecular C–F···C contacts in 4-fluoromandelic acid, combined with the hydrogen-bond acceptor capacity of the 2-methoxy group, creates a dual-interaction motif unavailable in any mono-substituted analog [1][2]. This orthogonal interaction capability makes 4-fluoro-2-methoxymandelic acid a valuable co-former in pharmaceutical co-crystal screening, particularly with active pharmaceutical ingredients (APIs) that present both hydrogen-bond donor functionalities and electron-deficient aromatic surfaces capable of engaging with the fluorine atom [1]. The higher enthalpy of fusion associated with the 4-fluoro motif (ΔfusH = 29.29 kJ/mol) further suggests that co-crystals incorporating this compound may exhibit enhanced thermal stability [3].

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